Cas no 116326-39-7 (L-threo-Pentonamide,5-cyclohexyl-2,4,5-trideoxy-N-[2-(4-morpholinyl)ethyl]-4-[[(2S)-2-[[(2R)-4-(4-morpholinyl)-2-(1-naphthalenylmethyl)-1,4-dioxobutyl]amino]-1-oxo-3-(4-thiazolyl)propyl]amino]-(9CI))

L-threo-Pentonamide,5-cyclohexyl-2,4,5-trideoxy-N-[2-(4-morpholinyl)ethyl]-4-[[(2S)-2-[[(2R)-4-(4-morpholinyl)-2-(1-naphthalenylmethyl)-1,4-dioxobutyl]amino]-1-oxo-3-(4-thiazolyl)propyl]amino]-(9CI) structure
116326-39-7 structure
Product Name:L-threo-Pentonamide,5-cyclohexyl-2,4,5-trideoxy-N-[2-(4-morpholinyl)ethyl]-4-[[(2S)-2-[[(2R)-4-(4-morpholinyl)-2-(1-naphthalenylmethyl)-1,4-dioxobutyl]amino]-1-oxo-3-(4-thiazolyl)propyl]amino]-(9CI)
N.o CAS:116326-39-7
MF:C42H58N6O7S
MW:791.010929584503
CID:141292
PubChem ID:3082786
Update Time:2025-04-19

L-threo-Pentonamide,5-cyclohexyl-2,4,5-trideoxy-N-[2-(4-morpholinyl)ethyl]-4-[[(2S)-2-[[(2R)-4-(4-morpholinyl)-2-(1-naphthalenylmethyl)-1,4-dioxobutyl]amino]-1-oxo-3-(4-thiazolyl)propyl]amino]-(9CI) Propriedades químicas e físicas

Nomes e Identificadores

    • L-threo-Pentonamide,5-cyclohexyl-2,4,5-trideoxy-N-[2-(4-morpholinyl)ethyl]-4-[[(2S)-2-[[(2R)-4-(4-morpholinyl)-2-(1-naphthalenylmethyl)-1,4-dioxobutyl]amino]-1-oxo-3-(4-thiazolyl)propyl]amino]-(9CI)
    • 5-cyclohexyl-3-hydroxy-N-(2-morpholin-4-ylethyl)-4-[[2-[[4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide
    • ES 6864
    • L-threo-Pentonamide,5-cyclohexyl-2,4,5-trideoxy-N-[2-(4-morpholinyl)ethyl]-4-[[(2S)-2-[[(2R)-4-(4-morpholinyl)-2-(1-naphthale
    • 4(S)-[N-[3-(Morpholinocarbonyl)-2(R)-(1-naphthylmethyl)propionyl]-3-(4-thiazolyl)-L-alanylamino]-5-cyclohexyl-3(S)-hydroxypentanoic acid 2-morpholinoethylamide
    • 5-cyclohexyl-3-hydroxy-N-(2-morpholin-4-ylethyl)-4-{[2-{[4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino}-3-(1,3-thiazol-4-yl)propanoyl]amino}pentanamide (non-preferred name)
    • ES-6864
    • 5-Cyclohexyl-2,4,5-trideoxy-N-[2-(4-morpholinyl)ethyl]-4-[[(2S)-2-[[(2R)-4-(4-morpholinyl)-2-(1-naphthalenylmethyl)-1,4-dioxobutyl]amino]-1-oxo-3-(4-thiazolyl)propyl]amino]-L-threo-pentonamide
    • (3S,4S)-3-Hydroxy-5-cyclohexyl-4-[[(2S)-3-(4-thiazolyl)-2-[[(2R)-2-[morpholinocarbonylmethyl]-3-(1-naphthalenyl)propionyl]amino]propionyl]amino]-N-(2-morpholinoethyl)valeramide
    • (3S,4S)-3-Hydroxy-5-cyclohexyl-4-[[(2S)-3-(4-thiazolyl)-2-[[(2R)-2-(morpholinocarbonylmethyl)-3-(1-naphthalenyl)propionyl]amino]propionyl]amino]-N-(2-morpholinoethyl)valeramide
    • (3S,4S)-5-cyclohexyl-3-hydroxy-4-3-(4-thiazolyl)-L-alanyl>aMino-N-(2-Morpholinoethyl)pentanaMide|(3S,4S)-5-cyclohexyl-3-hydroxy-4{N-[2(R)-(1-naphthyl)Methyl-3-Morpholinocarbonylpropi onyl]-3-(4-th
    • 116326-39-7
    • L-threo-Pentonamide, 5-cyclohexyl-2,4,5-trideoxy-N-(2-(4-morpholinyl)ethyl)-4-((2-((4-(4-morpholinyl)-2-(1-naphthalenylmethyl)-1,4-dioxobutyl)amino)-1-oxo-3-(4-thiazolyl)propyl)amino)-, (S-(R*,S*))-
    • N-(3-Morpholinocarbonyl-2-(1-npahthylmethyl)propionyl)-(4-thiazolyl)-L-alanyl-cyclostatine-(2-morpholinoethyl)amide
    • 5-cyclohexyl-3-hydroxy-4-(2-(4-morpholino-2-(naphthalen-1-ylmethyl)-4-oxobutanamido)-3-(thiazol-4-yl)propanamido)-N-(2-morpholinoethyl)pentanamide
    • (S-(R*,S*))-5-Cyclohexyl-2,4,5-trideoxy-N-(2-(4-morpholinyl)ethyl)-4-((2-((4-(4-morpholinyl)-2-(1-naphthalenylmethyl)-1,4-dioxobutyl)amino)-1-oxo-3-(4-thiazolyl)propyl)amino)-L-threo-pentonamide
    • AKOS040746808
    • Inchi: 1S/C42H58N6O7S/c49-38(27-39(50)43-13-14-47-15-19-54-20-16-47)36(23-30-7-2-1-3-8-30)45-42(53)37(26-34-28-56-29-44-34)46-41(52)33(25-40(51)48-17-21-55-22-18-48)24-32-11-6-10-31-9-4-5-12-35(31)32/h4-6,9-12,28-30,33,36-38,49H,1-3,7-8,13-27H2,(H,43,50)(H,45,53)(H,46,52)
    • Chave InChI: UACWUNAXAAUHDZ-UHFFFAOYSA-N
    • SMILES: S1C=NC(=C1)CC(C(NC(C(CC(NCCN1CCOCC1)=O)O)CC1CCCCC1)=O)NC(C(CC(N1CCOCC1)=O)CC1=CC=CC2C=CC=CC1=2)=O

Propriedades Computadas

  • Massa Exacta: 790.40914
  • Massa monoisotópica: 790.40876938g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 4
  • Contagem de aceitadores de ligações de hidrogénio: 10
  • Contagem de Átomos Pesados: 56
  • Contagem de Ligações Rotativas: 18
  • Complexidade: 1250
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 4
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.6
  • Superfície polar topológica: 191Ų

Propriedades Experimentais

  • Densidade: 1.242±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilidade: Insuluble (7.9E-3 g/L) (25 ºC),
  • PSA: 162.43

L-threo-Pentonamide,5-cyclohexyl-2,4,5-trideoxy-N-[2-(4-morpholinyl)ethyl]-4-[[(2S)-2-[[(2R)-4-(4-morpholinyl)-2-(1-naphthalenylmethyl)-1,4-dioxobutyl]amino]-1-oxo-3-(4-thiazolyl)propyl]amino]-(9CI) Literatura Relacionada

Fornecedores recomendados
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shenzhen Yaoyuan R&D Center Co.,Ltd
Hebei Liye chemical Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hebei Liye chemical Co.,Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
SHOCHEM(SHANGHAI) CO.,lTD
Essenoi Fine Chemical Co., Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shaanxi pure crystal photoelectric technology co. LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shaanxi pure crystal photoelectric technology co. LTD